molecular formula C10H10F2O4 B2968051 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid CAS No. 2248280-71-7

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid

Cat. No.: B2968051
CAS No.: 2248280-71-7
M. Wt: 232.183
InChI Key: YHLYBILAYSZJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3,5-dimethoxybenzoic acid using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The precise conditions and methods can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity or receptor interactions.

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its difluoromethyl group, in particular, provides distinct advantages in terms of reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2-(difluoromethyl)-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYBILAYSZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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